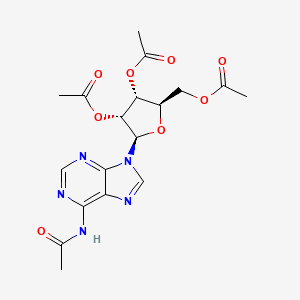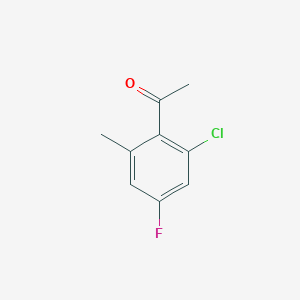![molecular formula C11H11N3O B13091303 1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one](/img/structure/B13091303.png)
1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one is a heterocyclic compound that features both pyrazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the pyrazole ring, known for its biological activity, and the pyridine ring, a common scaffold in drug design, makes this compound particularly noteworthy.
準備方法
The synthesis of 1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one typically involves the formation of the pyrazole and pyridine rings followed by their coupling. One common synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Pyridine Ring: This can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling of the Rings: The final step involves coupling the pyrazole and pyridine rings through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydride, alkyl halides.
Major products formed from these reactions include various substituted derivatives, alcohols, and carboxylic acids.
科学的研究の応用
1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: The compound is investigated for its interactions with various biological targets, including enzymes and receptors, making it a valuable tool in biochemical research.
作用機序
The mechanism of action of 1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions, while the pyridine ring can coordinate with metal ions and participate in electron transfer processes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one can be compared with similar compounds such as:
1-(4-Pyridyl)-3-methyl-1H-pyrazole: This compound lacks the ethanone linker, making it less versatile in terms of chemical modifications.
2-(3-Methyl-1H-pyrazol-1-yl)pyridine: Similar in structure but with different electronic properties due to the position of the pyrazole ring.
1-(3-Methyl-1H-pyrazol-1-yl)-2-(pyridin-4-yl)ethanone: A positional isomer with different reactivity and biological activity.
The uniqueness of this compound lies in its specific arrangement of functional groups, which allows for diverse chemical reactions and biological interactions.
特性
分子式 |
C11H11N3O |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
1-[2-(3-methylpyrazol-1-yl)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C11H11N3O/c1-8-4-6-14(13-8)11-7-10(9(2)15)3-5-12-11/h3-7H,1-2H3 |
InChIキー |
UZQQLJLYIQZYPS-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1)C2=NC=CC(=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


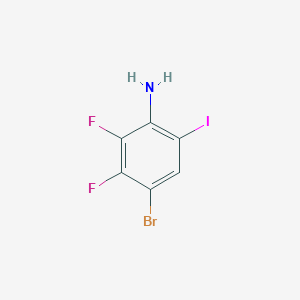
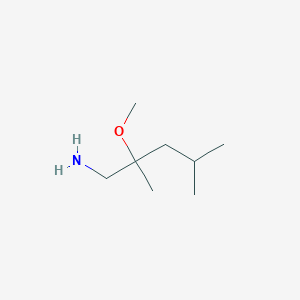
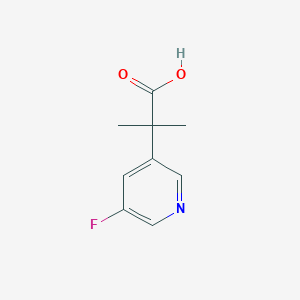
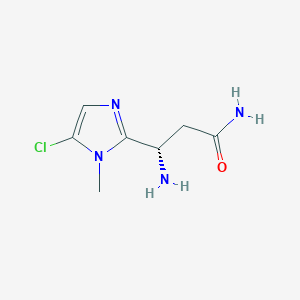
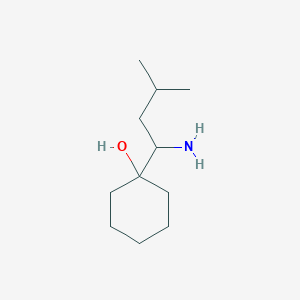
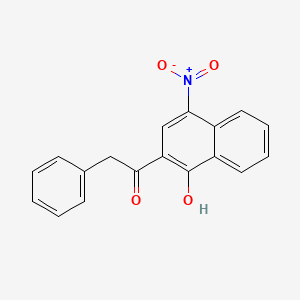
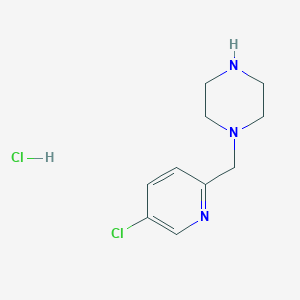
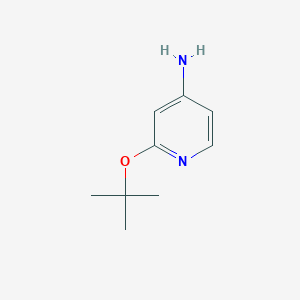
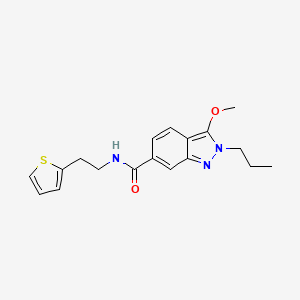
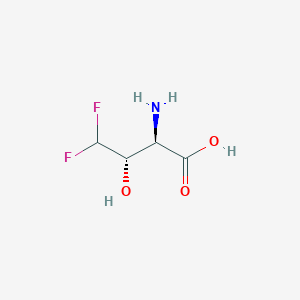
![copper;hydron;3-[7,12,17-tris(2-carboxylatoethyl)-3,8,13,18-tetramethylporphyrin-21,23-diid-2-yl]propanoate](/img/structure/B13091285.png)
